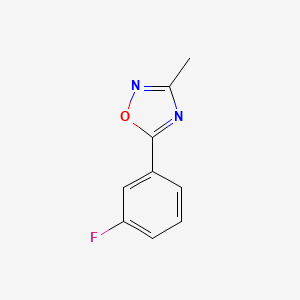

5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole

Description

5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a 3-fluorophenyl group at position 3. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and versatility in medicinal chemistry. The fluorine atom on the phenyl ring enhances electronic properties and bioavailability through its electron-withdrawing effect, making this compound a promising candidate for drug discovery .

Properties

IUPAC Name |

5-(3-fluorophenyl)-3-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c1-6-11-9(13-12-6)7-3-2-4-8(10)5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXBQVGOCMHOZCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-fluorobenzohydrazide with acetic anhydride, which leads to the formation of the oxadiazole ring under reflux conditions. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the fluorophenyl ring or the oxadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis

- 5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole serves as a versatile building block in the synthesis of more complex organic molecules. Its oxadiazole ring structure facilitates various chemical transformations such as oxidation and substitution reactions, making it a valuable intermediate in synthetic organic chemistry .

2. Material Science

- The compound is utilized in the development of advanced materials, including polymers and coatings. Its unique electronic properties can enhance the performance of materials used in electronics and photonics .

Biological Applications

1. Antimicrobial and Antifungal Properties

- Research has indicated that derivatives of 1,2,4-oxadiazoles possess significant antimicrobial and antifungal activities. For instance, studies have shown that certain oxadiazole derivatives can inhibit the growth of various pathogenic microorganisms .

2. Anticancer Activity

- The compound has been investigated for its potential as an anticancer agent. Several studies report that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. For example:

Medicinal Chemistry

1. Pharmacophore in Drug Design

- The compound is explored as a pharmacophore in drug design due to its ability to interact with biological targets such as enzymes and receptors. Its structural features allow it to mimic natural substrates or inhibitors, making it a candidate for developing new therapeutic agents .

2. Inhibition of Enzymes

- Studies have demonstrated that this compound derivatives can inhibit key enzymes involved in cancer progression and inflammation. For instance, some derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation .

Data Table: Summary of Biological Activities

| Compound Derivative | Activity Type | Target Cell Line | IC50 Value (µM) |

|---|---|---|---|

| This compound | Anticancer | MCF-7 | 0.65 |

| Derivative A | Antimicrobial | Staphylococcus aureus | 12.0 |

| Derivative B | HDAC Inhibition | HeLa | 20.0 |

| Derivative C | Antifungal | Candida albicans | 15.0 |

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Effects on Key Properties

Physicochemical Properties

- Melting Points and Solubility :

- 5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole derivatives typically exhibit melting points between 195–196°C, comparable to chlorophenyl analogs (e.g., 5-(4-chlorophenyl)-3-methyl: mp 195–196°C) .

- Fluorinated compounds generally show improved aqueous solubility due to the polarizable C–F bond, whereas trifluoromethylated derivatives are more lipophilic .

- Spectroscopic Data :

- ¹H NMR : Fluorophenyl derivatives display distinct aromatic proton shifts (δ 7.0–8.1 ppm) due to fluorine’s electronegativity, differing from chlorophenyl (δ 7.3–7.5 ppm) and methylphenyl analogs .

- LC-MS : The molecular ion peak for this compound derivatives is typically observed at m/z ~246 [M+H]⁺, consistent with analogs like 4-((3-methyl-oxadiazol-5-yl)methyl)-2H-benzooxazin-3-one (m/z = 246) .

Biological Activity

5-(3-Fluorophenyl)-3-methyl-1,2,4-oxadiazole (CAS No. 343771-07-3) is a compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The presence of the fluorophenyl group enhances its lipophilicity and potential biological interactions.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of 1,2,4-oxadiazole derivatives. The following table summarizes the antimicrobial activity of various compounds within this class, including this compound.

The antimicrobial activity of oxadiazole derivatives has been attributed to their ability to inhibit bacterial growth through various mechanisms such as disruption of cell wall synthesis and interference with metabolic pathways. In particular, derivatives containing the oxadiazole ring have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit promising anticancer properties. For instance:

- Cytotoxicity : Compounds derived from the oxadiazole scaffold have shown cytotoxic effects against various cancer cell lines including HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) with IC50 values ranging from low micromolar to sub-micromolar concentrations .

The following table illustrates the anticancer activity of selected oxadiazole compounds:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | TBD | |

| Novel Oxadiazole Derivatives | A549 | ~92.4 | |

| Benzopyrimidinones linked to Oxadiazoles | MCF-7 | TBD |

Anti-inflammatory Activity

Studies have also highlighted the anti-inflammatory potential of oxadiazole derivatives. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response. The selectivity for COX-2 over COX-1 is particularly desirable for reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanisms underlying the biological activities of this compound and its derivatives include:

- Enzyme Inhibition : Many oxadiazoles act as inhibitors for enzymes like cyclooxygenases and dihydrofolate reductase (DHFR), crucial in inflammatory pathways and DNA synthesis respectively .

- Molecular Docking Studies : Computational studies have suggested that these compounds can effectively bind to target proteins involved in disease pathways, providing insights into their potential therapeutic applications .

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in preclinical models:

- Antimicrobial Efficacy : A study reported that a series of oxadiazoles exhibited potent activity against drug-resistant strains of Mycobacterium tuberculosis, highlighting their potential as novel anti-tubercular agents .

- Cytotoxicity Against Cancer Cells : Research demonstrated that specific oxadiazole derivatives led to significant apoptosis in cancer cells through activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.